molecular formula C15H13F2NO B259868 N-(4-ethylphenyl)-2,4-difluorobenzamide

N-(4-ethylphenyl)-2,4-difluorobenzamide

Cat. No.: B259868
M. Wt: 261.27 g/mol
InChI Key: BKEBJCVZTGWHCG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 2- and 4-positions of the benzene ring and an ethyl group at the para-position of the aniline moiety. The molecular formula is C₁₅H₁₃F₂NO, with a molecular weight of 279.25 g/mol.

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,4-difluorobenzamide

InChI

InChI=1S/C15H13F2NO/c1-2-10-3-6-12(7-4-10)18-15(19)13-8-5-11(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

BKEBJCVZTGWHCG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence molecular interactions, solubility, and stability. Below is a comparative analysis with key analogs:

Table 1: Substituent Impact on Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Applications/Activities
N-(4-ethylphenyl)-2,4-difluorobenzamide 2,4-difluoro; 4-ethylphenyl 279.25 N/A* C=O: ~1670 cm⁻¹; NH: ~3300 cm⁻¹ (predicted) Intermediate; potential agrochemical
N-(2-aminoethyl)-N-(4-chlorophenyl)-2,4-difluorobenzamide (40) 2,4-difluoro; 4-chlorophenyl; aminoethyl 311.0 (M+H)+ N/A $^1$H NMR: δ 8.22 (bs, NH₃⁺), 7.67 (m, Ar–H) Trypanosoma brucei inhibitor
Chlorfluazuron 2,6-difluoro; pyridinyl-oxy; dichloro 540.78 N/A N/A Insecticide (disrupts chitin synthesis)
N-(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-difluorobenzamide (3b) 2,4-difluoro; benzothiazol-2-yl 342 (M⁺) >250 IR: 1673 cm⁻¹ (C=O); 3418 cm⁻¹ (NH) Antifungal/antibacterial
N-(3,5-difluorophenyl)-2,4-difluorobenzamide 2,4-difluoro; 3,5-difluorophenyl 294.23 Polymorph-dependent C-H···F interactions stabilize polymorphs Materials science (mechanical tuning)
Key Observations:
  • Fluorine Substitution : Fluorine atoms enhance electronegativity and metabolic stability. For example, 2,4-difluoro substitution in N-(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-difluorobenzamide (3b) contributes to high thermal stability (mp >250°C) .
  • Aromatic Substituents : Bulky groups like benzothiazol-2-yl (3b) increase molecular rigidity, while ethyl or chlorophenyl groups (e.g., compound 40) modulate lipophilicity and bioavailability .
  • Polymorphism : In N-(3,5-difluorophenyl)-2,4-difluorobenzamide, C-H···F interactions drive polymorphism, with Form 1 exhibiting 50% higher stiffness than Form 2 .

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